REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C([CH:15]1[CH2:20][NH:19][CH2:18][CH2:17][N:16]1[C:21]1[C:26]([NH:27][CH:28]([CH3:30])[CH3:29])=[CH:25][CH:24]=[CH:23][N:22]=1)(OC(C)(C)C)=O.C([O-])([O-])=O.[K+].[K+].O>ClCCl>[N:16]1([C:21]2[C:26]([NH:27][CH:28]([CH3:30])[CH3:29])=[CH:25][CH:24]=[CH:23][N:22]=2)[CH2:15][CH2:20][NH:19][CH2:18][CH2:17]1 |f:2.3.4|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
2-(Boc-piperazinyl)-3-(i -propylamino)pyridine
|
Quantity
|
1.426 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)C1N(CCNC1)C1=NC=CC=C1NC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 30 min, at room temperature for 1 h 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for another 23 h
|
Duration
|
23 h
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction (gas ↑)
|
Type
|
CUSTOM
|
Details
|
the layers separation
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with dichloromethane (2×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the product in quantitative yield
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
N1(CCNCC1)C1=NC=CC=C1NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |